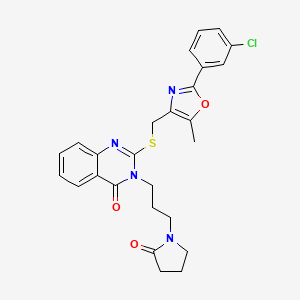

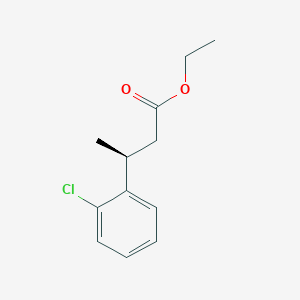

2-(((2-(3-氯苯基)-5-甲基恶唑-4-基)甲基)硫代)-3-(3-(2-氧代吡咯烷-1-基)丙基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives involves multi-step reaction procedures. In one study, 3-amino-4(3H) quinazolinone derivatives were reacted with chloroacetyl chloride to yield intermediate compounds, which were then treated with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol to produce quinazolinone-1,3,4-oxadiazole derivatives . Another approach involved the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, characterized by various spectroscopic methods . Additionally, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized through a Biginelli reaction catalyzed by ceric ammonium nitrite (CAN) .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction (XRD) was used to analyze the precise structure of a 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one compound . Another compound's structure was confirmed by X-ray diffraction and was consistent with the molecular structure optimized by density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazolinone derivatives are complex and involve multiple steps, including substitution, cyclization, and condensation reactions. The Biginelli reaction, a one-pot synthesis method, was used to synthesize some of the compounds . The reactivity of the synthesized compounds can be inferred from their interactions with biological targets, as evidenced by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinazolinone derivatives were determined through various analyses. The cytotoxic effects of the compounds were tested against cancer cell lines, with some showing remarkable activity . Antihistaminic activity was evaluated in guinea pigs, with one compound showing comparable potency to the reference drug chlorpheniramine maleate but with negligible sedative properties . Antibacterial, antifungal, and mosquito larvicidal activities were also assessed, with some compounds exhibiting good activity compared to standard antibiotics . Molecular electrostatic potential and frontier molecular orbitals were investigated using DFT to understand the electronic properties of the compounds .

科学研究应用

抗菌应用

多项研究合成了新型喹唑啉酮衍生物,并评估了它们的抗菌和抗真菌活性。例如,Kapoor 等人(2017 年)合成了喹唑啉-3(4H)-酮的氨基酸/二肽衍生物,并报告了对革兰氏阳性和革兰氏阴性菌的中等至显着的抗菌活性,突出了它们作为抗菌剂的潜力 [Kapoor, B., Nabi, A., Gupta, R., & Gupta, M. (2017)]

抗癌活性

喹唑啉酮衍生物已被证明具有显着的抗癌特性。例如,Al-Suwaidan 等人(2016 年)设计并合成了一系列 3-苄基取代的-4(3H)-喹唑啉酮,并评估了它们的体外抗肿瘤活性。他们的研究结果表明,某些化合物表现出广谱抗肿瘤活性,并且比阳性对照 5-FU 更有效,表明它们在癌症治疗中的潜力 [Al-Suwaidan, I. A., Abdel-Aziz, A., Shawer, T., Ayyad, R. R., Alanazi, A., El-Morsy, A. M., Mohamed, M., Abdel-Aziz, N. I., El-Sayed, M. A., & El-Azab, A. (2016)]

抗炎和镇痛作用

喹唑啉酮衍生物也因其抗炎和镇痛活性而受到研究。Dewangan 等人(2016 年)合成了与喹唑啉-4-酮部分连接的新型 1,3,4-恶二唑衍生物,并报告某些化合物在动物研究中显示出有效的镇痛和抗炎活性,表明它们在管理疼痛和炎症方面的治疗潜力 [Dewangan, D., Verma, V. S., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongade, H. (2016)]

H1 抗组胺药

H1 抗组胺药的开发是另一个感兴趣的领域。Alagarsamy 和 Parthiban(2012 年)合成了新型喹唑啉-4(3H)-酮,并测试了它们的 H1 抗组胺活性,一些化合物对豚鼠组胺诱发的支气管痉挛提供了显着的保护作用。这表明它们作为新型 H1 抗组胺药的潜力 [Alagarsamy, V., & Parthiban, P. (2012)]

属性

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN4O3S/c1-17-22(28-24(34-17)18-7-4-8-19(27)15-18)16-35-26-29-21-10-3-2-9-20(21)25(33)31(26)14-6-13-30-12-5-11-23(30)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCBQWWMBQMNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}propanedinitrile](/img/structure/B2549964.png)

![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)

![5-(2-Chlorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2549973.png)

![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)

![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)

![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)